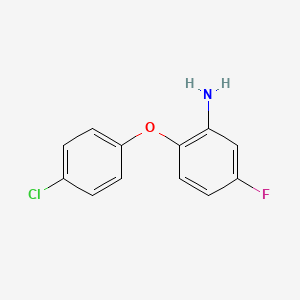

2-(4-Chlorophenoxy)-5-fluoroaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chlorophenoxy)-5-fluoroaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClFNO/c13-8-1-4-10(5-2-8)16-12-6-3-9(14)7-11(12)15/h1-7H,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPKQWHYMNKRZTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=C(C=C(C=C2)F)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"2-(4-Chlorophenoxy)-5-fluoroaniline" molecular weight

An In-Depth Technical Guide to 2-(4-Chlorophenoxy)-5-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties and analytical methodologies related to this compound, a halogenated aromatic compound of interest in medicinal chemistry and materials science. This document outlines its molecular weight, provides detailed experimental protocols for its determination, and illustrates relevant conceptual pathways and workflows.

Physicochemical Data Summary

Quantitative data for this compound is summarized below. The molecular weight is a critical parameter for stoichiometric calculations in synthesis, analytical characterization, and formulation development.

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 15212-01-8 |

| Molecular Formula | C12H9ClFNO[1] |

| Molecular Weight | 237.657 g/mol [1] |

Experimental Protocols for Molecular Weight Determination

The accurate determination of a compound's molecular weight is fundamental for its characterization. Below are detailed methodologies applicable to small organic molecules like this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is the most common and precise method for determining the molecular weight of small molecules.

Methodology:

-

Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Ionization: Introduce the sample solution into the mass spectrometer. Common ionization techniques for a molecule of this type include:

-

Electrospray Ionization (ESI): Suitable for polar molecules. The sample solution is sprayed through a high-voltage capillary, creating charged droplets from which ions are generated.

-

Atmospheric Pressure Chemical Ionization (APCI): Suitable for less polar, volatile compounds. A corona discharge ionizes the solvent vapor, which then transfers charge to the analyte molecules.

-

-

Mass Analysis: The generated ions are accelerated into a mass analyzer (e.g., Quadrupole, Time-of-Flight (TOF), Orbitrap), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z. The molecular weight is determined from the peak corresponding to the molecular ion (e.g., [M+H]⁺ or [M-H]⁻).

Cryoscopy (Freezing Point Depression)

This classical method determines the molar mass of a solute by measuring the decrease in the freezing point of a solvent upon the addition of the solute.[2] It is based on the colligative properties of solutions.

Methodology:

-

Solvent Selection: Choose a suitable solvent (e.g., benzene, cyclohexane) for which the cryoscopic constant (Kf) is known and in which this compound is soluble.

-

Apparatus Setup: Use a cryoscopic apparatus consisting of a test tube fitted with a stirrer and a precise thermometer (e.g., a Beckmann thermometer).[2]

-

Determine Solvent Freezing Point: Accurately weigh a known amount of the pure solvent (15-20 g) into the test tube.[2] Immerse the apparatus in a cooling bath and stir continuously. Record the constant temperature at which the solvent freezes (Tf, pure).

-

Prepare Solution: Accurately weigh a small amount of this compound and dissolve it in the previously used solvent in the test tube.

-

Determine Solution Freezing Point: Remeasure the freezing point of the solution (Tf, solution) using the same procedure.

-

Calculation: The change in freezing point (ΔTf = Tf, pure - Tf, solution) is used to calculate the molality (m) of the solution using the formula: ΔTf = Kf * m. The molecular weight (MW) is then calculated from the definition of molality: MW = (grams of solute) / (m * kilograms of solvent).

Visualizations: Workflows and Conceptual Pathways

The following diagrams, rendered using the DOT language, illustrate logical workflows and conceptual pathways relevant to the study of this compound.

Caption: Experimental workflow for molecular weight determination.

Caption: Conceptual synthesis pathway for an aromatic ether aniline.

Caption: Potential mechanism of action in a generic kinase signaling pathway.

References

Technical Guide: Physicochemical and Synthetic Profile of 2-(4-Chlorophenoxy)-5-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical properties of 2-(4-Chlorophenoxy)-5-fluoroaniline (CAS No. 15212-01-8). Due to the limited availability of published experimental data for this specific molecule, this document also presents data for structurally related compounds to offer a comparative context. Furthermore, a detailed, generalized experimental protocol for the synthesis of diaryl ethers, a key structural motif in the target compound, is provided based on established chemical literature. This guide aims to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this and similar chemical entities.

Chemical Identity and Physical Properties

This compound is a substituted diaryl ether aniline. Its fundamental chemical identifiers are summarized in the table below. At present, specific experimental data for properties such as melting point, boiling point, and solubility have not been found in surveyed scientific literature.

Table 1: Core Chemical Data for this compound

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 15212-01-8 | N/A |

| Molecular Formula | C₁₂H₉ClFNO | N/A |

| Molecular Weight | 237.66 g/mol | N/A |

| Canonical SMILES | C1=CC(=C(C=C1F)N)OC2=CC=C(C=C2)Cl | N/A |

To provide a predictive context, Table 2 presents experimental data for structurally analogous compounds. These data can offer insights into the potential physical state and properties of this compound.

Table 2: Physicochemical Properties of Structurally Related Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 2-(4-Chlorophenoxy)aniline | 2770-11-8 | C₁₂H₁₀ClNO | 219.67 | N/A | 202 @ 15 mmHg |

| 4-Chloro-2-fluoroaniline | 57946-56-2 | C₆H₅ClFN | 145.56 | N/A | 104 - 107 @ 28 mmHg[1] |

| 2-Chloro-4-fluoroaniline | 2106-02-7 | C₆H₅ClFN | 145.56 | N/A | 192 |

| 2,4-Dichloro-5-fluoroaniline | 348-64-1 | C₆H₄Cl₂FN | 180.00 | N/A | N/A |

Proposed Synthesis Protocol: Ullmann Condensation

While a specific, validated synthesis protocol for this compound is not available in the reviewed literature, the formation of its diaryl ether linkage can be achieved through a copper-catalyzed cross-coupling reaction, commonly known as the Ullmann condensation.[2][3] This method is a staple in the synthesis of diaryl ethers.

Reaction Principle

The Ullmann condensation involves the reaction of an aryl halide with an alcohol or phenol in the presence of a copper catalyst and a base to form a diaryl ether.[3] For the synthesis of this compound, this would involve the coupling of 2-amino-4-fluorophenol with 1-chloro-4-iodobenzene (or a similarly activated aryl halide).

Hypothetical Experimental Protocol

Materials:

-

2-Amino-4-fluorophenol

-

1-Chloro-4-iodobenzene

-

Copper(I) iodide (CuI)

-

1,10-Phenanthroline (ligand)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (base)

-

N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (solvent)

-

Toluene

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask, add 2-amino-4-fluorophenol (1.0 eq), 1-chloro-4-iodobenzene (1.2 eq), copper(I) iodide (0.1 eq), 1,10-phenanthroline (0.2 eq), and potassium carbonate (2.0 eq).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add anhydrous DMF or DMSO via syringe.

-

Reaction Conditions: Heat the reaction mixture to 120-140 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove insoluble salts.

-

Extraction: Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure this compound.

Diagram 1: General Workflow for Ullmann Condensation Synthesis

Caption: A generalized workflow for the synthesis of diaryl ethers via Ullmann condensation.

Spectroscopic Characterization

No published spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound could be located. Characterization of the synthesized product would be essential to confirm its identity and purity.

Expected Spectroscopic Features (Hypothetical):

-

¹H NMR: Signals corresponding to the aromatic protons on both phenyl rings. The fluorine and chlorine substituents, as well as the amine group, will influence the chemical shifts and coupling patterns of these protons. The amine protons would likely appear as a broad singlet.

-

¹³C NMR: Resonances for all carbon atoms in the molecule. The carbon atoms attached to fluorine will show C-F coupling.

-

IR Spectroscopy: Characteristic absorption bands for N-H stretching of the amine group (around 3300-3500 cm⁻¹), C-O-C stretching of the ether linkage (around 1200-1250 cm⁻¹), and C-Cl and C-F stretching.

-

Mass Spectrometry: A molecular ion peak corresponding to the exact mass of the compound (C₁₂H₉ClFNO). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) should be observable in the mass spectrum.

Biological Activity and Signaling Pathways

There is no specific information in the public domain regarding the biological activity or mechanism of action of this compound. However, the broader class of aniline and diphenyl ether derivatives is known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. Any investigation into the biological effects of this compound would represent novel research.

Diagram 2: A General Experimental Workflow for Biological Screening

Caption: A logical workflow for the initial biological evaluation of a novel chemical entity.

Safety and Handling

Potential Hazards:

-

Toxicity: Likely to be harmful if swallowed, inhaled, or absorbed through the skin.[1][4][5]

-

Irritation: May cause skin, eye, and respiratory tract irritation.[1][4][5]

-

Organ Damage: Prolonged or repeated exposure may cause damage to organs.

-

Environmental Hazard: May be toxic to aquatic life.

Recommended Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Avoid inhalation of dust, fumes, or vapors.

-

Prevent contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a chemical compound for which there is a notable lack of publicly available experimental data. This guide has consolidated the known identifying information and provided a predictive context through the examination of related compounds. The proposed synthetic protocol based on the Ullmann condensation offers a viable, albeit hypothetical, route for its preparation. Future research is necessary to fully characterize its physicochemical properties, validate synthetic routes, and explore its potential biological activities. This document serves as a starting point for researchers and professionals in drug development who may be interested in this or similar molecules.

References

An In-Depth Technical Guide to the Synthesis of 2-(4-Chlorophenoxy)-5-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a feasible synthetic pathway for 2-(4-Chlorophenoxy)-5-fluoroaniline, a molecule of interest in medicinal chemistry and materials science. The proposed synthesis involves a two-step process commencing with an Ullmann condensation to form a diaryl ether, followed by the selective reduction of a nitro group to yield the final aniline product. Detailed experimental protocols, quantitative data from analogous reactions, and process visualizations are provided to facilitate its practical implementation in a laboratory setting.

Proposed Synthesis Pathway

The synthesis of this compound can be efficiently achieved through the following two-step reaction sequence:

Step 1: Ullmann Condensation

The initial step involves the copper-catalyzed Ullmann condensation of 4-chlorophenol with 2-chloro-4-fluoronitrobenzene. This reaction forms the diaryl ether linkage, yielding the intermediate compound, 2-(4-chlorophenoxy)-5-fluoronitrobenzene.

Step 2: Nitro Group Reduction

The subsequent step is the selective reduction of the nitro group in 2-(4-chlorophenoxy)-5-fluoronitrobenzene to an amine. This transformation is proposed to be carried out using a chemoselective reducing agent to afford the final product, this compound, while preserving the halogen substituents.

Data Presentation

The following table summarizes the key quantitative data for the proposed synthesis. The values are based on reported yields for analogous reactions and serve as a benchmark for the expected outcome of the synthesis.

| Step | Reaction | Reactants | Product | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Ullmann Condensation | 4-Chlorophenol, 2-Chloro-4-fluoronitrobenzene | 2-(4-Chlorophenoxy)-5-fluoronitrobenzene | CuI, K₂CO₃ | DMF | 120-140 | 12-24 | 75-85 |

| 2 | Nitro Reduction | 2-(4-Chlorophenoxy)-5-fluoronitrobenzene | This compound | Fe, NH₄Cl | Ethanol/Water | 70-80 | 2-4 | 85-95 |

Experimental Protocols

Step 1: Synthesis of 2-(4-Chlorophenoxy)-5-fluoronitrobenzene via Ullmann Condensation

Materials:

-

4-Chlorophenol

-

2-Chloro-4-fluoronitrobenzene

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-chlorophenol (1.0 eq), 2-chloro-4-fluoronitrobenzene (1.1 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

-

Add anhydrous DMF to the flask to achieve a reactant concentration of 0.5 M.

-

Flush the flask with nitrogen and maintain a positive nitrogen atmosphere throughout the reaction.

-

Heat the reaction mixture to 130°C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 4:1).

-

Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

-

Pour the mixture into a beaker containing cold water and stir for 30 minutes.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 2-(4-chlorophenoxy)-5-fluoronitrobenzene as a solid.

Step 2: Synthesis of this compound via Nitro Group Reduction

Materials:

-

2-(4-Chlorophenoxy)-5-fluoronitrobenzene

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl)

-

Ethanol

-

Water

Procedure:

-

In a round-bottom flask, dissolve 2-(4-chlorophenoxy)-5-fluoronitrobenzene (1.0 eq) in a 4:1 mixture of ethanol and water.

-

Add iron powder (5.0 eq) and ammonium chloride (1.0 eq) to the solution.

-

Heat the mixture to reflux (approximately 78°C) with vigorous stirring.

-

Monitor the reaction by TLC until the starting material is completely consumed (typically 2-4 hours).

-

Cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the iron catalyst.

-

Wash the Celite pad with ethanol.

-

Combine the filtrate and washings and remove the ethanol under reduced pressure.

-

Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The crude this compound can be further purified by recrystallization or column chromatography if necessary.

Mandatory Visualizations

An In-depth Technical Guide on the Spectroscopic Data of 2-(4-Chlorophenoxy)-5-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound 2-(4-Chlorophenoxy)-5-fluoroaniline. Due to the limited availability of direct experimental spectra in public databases, this guide presents predicted data based on the analysis of its constituent functional groups and structurally similar molecules. It also includes generalized experimental protocols for acquiring such data and visual workflows to guide the analytical process.

Molecular Structure

Chemical Name: this compound Molecular Formula: C₁₂H₉ClFNO Molecular Weight: 237.66 g/mol CAS Number: 15212-01-8

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and data from analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 3.8 - 4.2 | Broad Singlet | 2H | -NH₂ |

| ~ 6.5 - 6.8 | Multiplet | 3H | Aromatic Protons (Aniline Ring) |

| ~ 6.9 - 7.1 | Doublet | 2H | Aromatic Protons (Chlorophenoxy Ring, ortho to -O-) |

| ~ 7.2 - 7.4 | Doublet | 2H | Aromatic Protons (Chlorophenoxy Ring, meta to -O-) |

Note: The chemical shifts of the aromatic protons are estimations and will exhibit complex splitting patterns due to spin-spin coupling.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| ~ 110 - 118 | Aromatic CH (Aniline Ring) |

| ~ 118 - 122 | Aromatic CH (Chlorophenoxy Ring) |

| ~ 128 - 132 | Aromatic CH (Chlorophenoxy Ring) |

| ~ 125 - 130 | Aromatic C-Cl (Chlorophenoxy Ring) |

| ~ 138 - 145 | Aromatic C-N (Aniline Ring) |

| ~ 145 - 150 | Aromatic C-O (Aniline Ring) |

| ~ 152 - 158 | Aromatic C-F (Aniline Ring, with large C-F coupling constant) |

| ~ 155 - 160 | Aromatic C-O (Chlorophenoxy Ring) |

Note: The exact chemical shifts are influenced by the electronic effects of all substituents.

FT-IR (Fourier-Transform Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3500 | Medium | Asymmetric N-H Stretch (Primary Amine) |

| 3300 - 3400 | Medium | Symmetric N-H Stretch (Primary Amine) |

| 1600 - 1650 | Strong | N-H Bending (Scissoring) |

| 1450 - 1600 | Medium-Strong | Aromatic C=C Stretching |

| 1200 - 1300 | Strong | Aryl-O-Aryl Asymmetric C-O Stretching |

| 1150 - 1250 | Strong | C-F Stretching |

| 1000 - 1100 | Strong | Aryl-Cl Stretching |

| 800 - 900 | Strong | C-H Out-of-Plane Bending |

Mass Spectrometry (MS)

Ionization Mode: Electron Ionization (EI)

| m/z Ratio | Relative Abundance | Assignment |

| 237/239 | High | [M]⁺ and [M+2]⁺ molecular ions (due to ³⁵Cl and ³⁷Cl isotopes, ~3:1 ratio) |

| 202 | Variable | [M-Cl]⁺ |

| 128 | Variable | [C₆H₄OCl]⁺ |

| 111 | Variable | [C₆H₄FN]⁺ |

Note: The fragmentation pattern will be complex, and the relative abundances can vary depending on the instrument conditions.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum with a spectral width of approximately 12 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum with a spectral width of approximately 220 ppm.

-

Employ proton decoupling to simplify the spectrum.

-

Use a pulse angle of 45 degrees.

-

Set the relaxation delay to 2-5 seconds.

-

Accumulate a significantly higher number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation:

-

Solid Phase (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Thin Film: Dissolve the sample in a volatile solvent (e.g., dichloromethane), cast a thin film onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

-

-

Instrumentation: Use a Fourier-Transform Infrared spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the pure KBr pellet.

-

Place the sample in the beam path and record the sample spectrum.

-

Typically, scan the mid-infrared range from 4000 cm⁻¹ to 400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile and thermally stable compound like this, direct insertion probe (DIP) or gas chromatography (GC-MS) can be used.

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Use a quadrupole or time-of-flight (TOF) mass analyzer to separate the ions based on their mass-to-charge ratio (m/z).

-

Detection: Detect the ions using an electron multiplier or other suitable detector.

-

Data Acquisition: Record the mass spectrum, plotting the relative abundance of ions as a function of their m/z ratio.

Visualization of Experimental Workflow

The following diagrams illustrate the general workflow for the spectroscopic analysis of this compound.

Caption: General workflow for spectroscopic analysis.

Caption: Logic for structure elucidation.

In-Depth NMR Analysis of 2-(4-Chlorophenoxy)-5-fluoroaniline: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) analysis of 2-(4-Chlorophenoxy)-5-fluoroaniline, a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering detailed spectral data, experimental protocols, and structural visualizations to aid in the characterization and utilization of this compound.

Molecular Structure and Overview

This compound (CAS No: 15212-01-8) is an aromatic ether with the molecular formula C₁₂H₉ClFNO.[1] Its structure, featuring a substituted aniline ring linked to a chlorophenoxy group via an ether bond, gives rise to a distinct NMR spectrum that is crucial for its identification and purity assessment. This guide will delve into the ¹H and ¹³C NMR spectral data, providing a foundational understanding for researchers working with this molecule.

Quantitative NMR Data Summary

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, acquired in deuterated chloroform (CDCl₃) at 400 MHz and 100 MHz, respectively.

| ¹H NMR Data | |

| Chemical Shift (δ) in ppm | Description |

| 3.60 | singlet, 2H, -NH₂ |

| 6.62 | doublet of doublets, J = 8.6 Hz, 4.5 Hz, 2H, Ar-H |

| 6.89 | triplet, J = 8.0 Hz, 2H, Ar-H |

| ¹³C NMR Data | |

| Chemical Shift (δ) in ppm | Description |

| 115.69 | doublet, J = 22.4 Hz |

| 116.10 | doublet, J = 7.6 Hz |

| 142.57 | doublet, J = 2.0 Hz |

| 156.38 | doublet, J = 235.2 Hz |

The presented data is sourced from the supporting information of a research article published in the New Journal of Chemistry.

Experimental Protocols

The NMR spectra were obtained using a standard protocol for the analysis of organic compounds.

Sample Preparation:

A small quantity of the solid this compound was dissolved in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃). The solution was then filtered through a pipette with a cotton plug into a 5 mm NMR tube to remove any particulate matter.

Data Acquisition:

-

Instrument: The ¹H and ¹³C NMR spectra were recorded on a 400 MHz NMR spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃) was used as the solvent. The residual solvent peak for CHCl₃ at 7.26 ppm in the ¹H spectrum and the central peak of the CDCl₃ triplet at 77.16 ppm in the ¹³C spectrum were used as internal references.

-

Temperature: The experiments were conducted at room temperature.

-

¹H NMR: The spectrum was acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: The spectrum was acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.

Visualization of Molecular Structure and NMR Correlations

The following diagrams, generated using the DOT language, illustrate the molecular structure and key NMR correlations of this compound.

Caption: Molecular structure of this compound.

Caption: Experimental workflow for NMR analysis.

References

Mass Spectrometry of 2-(4-Chlorophenoxy)-5-fluoroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometric analysis of 2-(4-Chlorophenoxy)-5-fluoroaniline, a key intermediate in pharmaceutical synthesis. This document outlines the compound's molecular properties, a detailed experimental protocol for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS), and a theoretical examination of its fragmentation pattern.

Compound Overview

This compound is an aromatic amine and ether with the chemical formula C₁₂H₉ClFNO. Understanding its mass spectrometric behavior is crucial for its identification, purity assessment, and quality control in drug development processes.

Table 1: Molecular Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₉ClFNO | - |

| Molecular Weight | 237.66 g/mol | [1] |

| Monoisotopic Mass | 237.03565 u | Calculated |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following protocol outlines a standard procedure for the analysis of this compound using GC-MS. This method is based on established protocols for the analysis of aromatic amines and ethers.[2][3][4]

2.1. Sample Preparation

-

Dissolution: Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a suitable organic solvent such as methanol, acetonitrile, or dichloromethane to prepare a 1 mg/mL stock solution.

-

Dilution: Prepare a working solution of 10 µg/mL by diluting the stock solution with the same solvent.

-

Derivatization (Optional): For certain applications, derivatization of the amine group (e.g., by acylation or silylation) can improve chromatographic resolution and thermal stability. However, for routine analysis, this step is often not necessary.

2.2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 7890B GC System or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

GC Column: A non-polar or medium-polarity capillary column is recommended, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Injector: Split/splitless injector.

Table 2: GC-MS Parameters

| Parameter | Value |

| Gas Chromatograph | |

| Injection Volume | 1 µL |

| Injector Temperature | 280 °C |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (Constant Flow) |

| Oven Program | - Initial Temperature: 150 °C, hold for 1 min- Ramp: 15 °C/min to 300 °C- Final Hold: 5 min at 300 °C |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Transfer Line Temperature | 280 °C |

| Mass Range | m/z 40-450 |

| Scan Mode | Full Scan |

2.3. Data Acquisition and Analysis

Data will be acquired and processed using the instrument's software (e.g., Agilent MassHunter). The identification of this compound will be based on its retention time and the fragmentation pattern in the mass spectrum.

Theoretical Mass Spectrum and Fragmentation Pattern

As no experimental mass spectrum for this compound is publicly available, a theoretical fragmentation pattern is proposed based on the general principles of mass spectrometry and the known fragmentation of structurally similar compounds.

The molecular ion peak [M]⁺• is expected at an m/z corresponding to the monoisotopic mass of the molecule. Due to the presence of a chlorine atom, an isotopic peak [M+2]⁺• with an intensity of approximately one-third of the molecular ion peak is anticipated.

Table 3: Theoretical Fragmentation of this compound

| m/z (Proposed) | Ion Structure | Proposed Fragmentation Pathway |

| 237/239 | [C₁₂H₉ClFNO]⁺• | Molecular Ion |

| 128/130 | [C₆H₄ClNO]⁺• | Cleavage of the ether bond |

| 111 | [C₆H₄Cl]⁺ | Loss of OH from [C₆H₄ClNO]⁺• |

| 127 | [C₆H₅FNO]⁺• | Cleavage of the ether bond |

| 99 | [C₆H₄FN]⁺ | Loss of CO from [C₆H₅FNO]⁺• |

| 144 | [C₇H₅FO]⁺ | Rearrangement and loss of chlorophenyl radical |

The fragmentation is likely initiated by the ionization of a lone pair of electrons on the oxygen or nitrogen atom. The primary fragmentation pathway is expected to be the cleavage of the C-O ether bond, which is a common fragmentation route for aromatic ethers.

Signaling Pathways

As this compound is primarily a chemical intermediate for synthesis, there is currently no known direct involvement in biological signaling pathways. Its toxicological properties and metabolic fate would be the primary areas of biological investigation.

Conclusion

This guide provides a foundational understanding of the mass spectrometric analysis of this compound. The provided experimental protocol offers a robust starting point for method development and routine analysis. The theoretical fragmentation pattern, while predictive, serves as a useful reference for the interpretation of experimental data. For definitive structural elucidation, further analysis using high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) is recommended.

References

The Solubility Profile of 2-(4-Chlorophenoxy)-5-fluoroaniline: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility profile of the chemical compound 2-(4-Chlorophenoxy)-5-fluoroaniline. Despite a comprehensive review of scientific literature and chemical databases, specific quantitative solubility data for this compound is not publicly available. This document, therefore, provides a summary of its known physicochemical properties and offers a general experimental framework for determining its solubility. Additionally, qualitative solubility information for a structurally related compound, 2-(4-Chlorophenoxy)aniline, is presented as a potential, albeit indirect, reference. The methodologies described herein are standard within the pharmaceutical and chemical industries for characterizing novel compounds.

Introduction

This compound is an aromatic amine derivative with potential applications in pharmaceutical and agrochemical research. Understanding the solubility of a compound is a critical first step in its development, influencing its bioavailability, formulation, and potential routes of administration. This guide provides a foundational understanding of the compound and outlines the necessary experimental protocols to establish a comprehensive solubility profile.

Physicochemical Properties of this compound

While specific solubility data is not available, the basic physicochemical properties of this compound have been identified and are crucial for any experimental design.

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 15212-01-8 |

| Molecular Formula | C₁₂H₉ClFNO |

| Molecular Weight | 237.66 g/mol |

Qualitative Solubility of a Structurally Related Compound

For reference, qualitative solubility information for the closely related compound 2-(4-Chlorophenoxy)aniline (CAS No. 2770-11-8) is available. While not a direct substitute for experimental data on the target compound, it may offer some initial guidance.

| Solvent | Solubility |

| Methanol | Slightly Soluble |

| Chloroform | Sparingly Soluble |

Disclaimer: This data is for a related compound and should be used with caution as the addition of a fluorine atom can significantly alter the physicochemical properties, including solubility.

General Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound. The following is a generalized protocol that can be adapted for this compound.

Objective: To determine the equilibrium solubility of this compound in various solvents at controlled temperatures.

Materials:

-

This compound (pure solid)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH levels, methanol, ethanol, DMSO, acetonitrile)

-

Calibrated temperature-controlled shaker or incubator

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure equilibrium is reached from a state of supersaturation.

-

Equilibration: Tightly cap the vials and place them in a shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles.

-

Dilution: Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantitative Analysis: Analyze the diluted samples using a validated HPLC method or another appropriate analytical technique to determine the concentration of this compound.

-

Calculation: Calculate the solubility of the compound in the solvent at the specified temperature, taking into account the dilution factor. The result is typically expressed in mg/mL or µg/mL.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of a chemical compound.

Caption: A generalized workflow for determining compound solubility.

Conclusion

While specific, quantitative solubility data for this compound is not currently available in the public domain, this guide provides the necessary foundational information for researchers to undertake this characterization. The provided physicochemical properties and the generalized experimental protocol for the shake-flask method offer a clear path forward for determining the solubility profile of this compound. Establishing this profile is a crucial step in advancing the research and development of any potential applications for this compound. It is recommended that any experimentally determined solubility data be published to contribute to the broader scientific understanding of this compound.

A Comprehensive Technical Guide to the Thermal Stability of 2-(4-Chlorophenoxy)-5-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Chlorophenoxy)-5-fluoroaniline is a substituted diphenyl ether aniline derivative. Its chemical structure suggests its potential utility as a building block in the synthesis of pharmaceuticals and other complex organic molecules. Understanding the thermal stability of this compound is paramount for safe handling, processing, and storage, as well as for defining its applications in various chemical processes.

This technical guide outlines the standard methodologies for evaluating the thermal stability of organic compounds like this compound. The primary techniques discussed are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methods provide critical data on decomposition temperatures, melting points, and other thermally induced transitions.

Thermal Stability Analysis Techniques

The thermal stability of a chemical compound is its ability to resist decomposition under heat. TGA and DSC are powerful and complementary thermoanalytical techniques used to characterize the thermal properties of materials.[1][2]

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated or cooled in a controlled atmosphere.[3] This technique is essential for determining the thermal stability and composition of materials.[1][3] The output from a TGA experiment is a thermogram, which plots the mass of the sample as a function of temperature.

Key information obtained from TGA includes:

-

Onset of Decomposition: The temperature at which the material begins to lose mass.

-

Decomposition Profile: The temperature ranges over which significant mass loss occurs.

-

Residual Mass: The amount of material remaining at the end of the experiment.

-

Compositional Analysis: Quantification of volatiles, moisture, and non-volatile components.[4]

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[5] It is used to study thermal transitions, such as melting, crystallization, and glass transitions.[6]

Key information obtained from DSC includes:

-

Melting Point (Tm): The temperature at which a solid becomes a liquid.

-

Enthalpy of Fusion (ΔHfus): The amount of energy required to melt the sample.

-

Crystallization Temperature (Tc): The temperature at which a substance crystallizes from a molten state.

-

Glass Transition Temperature (Tg): The temperature at which an amorphous solid becomes rubbery.

-

Heat Capacity (Cp): The amount of heat required to raise the temperature of the sample.

Experimental Protocols

The following are detailed, generalized protocols for performing TGA and DSC analyses. The specific parameters may need to be optimized for this compound.

Thermogravimetric Analysis (TGA) Protocol

This protocol provides a general procedure for determining the thermal stability of an organic compound using a thermogravimetric analyzer.

1. Sample Preparation:

- Ensure the sample of this compound is pure and dry.

- Weigh approximately 5-15 mg of the sample into a TGA crucible (commonly alumina or platinum).[7] The exact mass should be recorded precisely.

2. Instrument Setup:

- Place the crucible in the TGA instrument's autosampler or manually load it onto the balance.[3]

- Select the appropriate atmosphere, typically an inert gas like nitrogen, to prevent oxidative decomposition. Set the purge gas flow rate (e.g., 20-50 mL/min).

3. Temperature Program:

- Set the initial temperature to ambient (e.g., 25 °C).

- Program a heating ramp at a constant rate, typically 10 °C/min, to a final temperature that is expected to be well above the decomposition point (e.g., 600-800 °C).

4. Data Acquisition:

- Initiate the experiment. The instrument will record the sample mass as a function of temperature.[3]

5. Data Analysis:

- Plot the percentage of weight loss versus temperature.

- Determine the onset temperature of decomposition, which is often calculated as the intersection of the baseline tangent and the tangent of the decomposition step.

- Identify the temperatures at which 1%, 5%, and 10% mass loss occurs, as these are common indicators of thermal stability.

- Note the temperature of the maximum rate of decomposition from the derivative of the TGA curve (DTG curve).

- Record the percentage of residual mass at the final temperature.

Differential Scanning Calorimetry (DSC) Protocol

This protocol provides a general procedure for determining the melting point and other thermal transitions of an organic compound.

1. Sample Preparation:

- Accurately weigh 5-15 mg of this compound into a hermetically sealed aluminum DSC pan.

- Prepare an empty, sealed aluminum pan to be used as a reference.

2. Instrument Setup:

- Place the sample pan and the reference pan into the DSC cell.

- Purge the cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20 cm³/m).

3. Temperature Program:

- To erase the sample's thermal history, a heat/cool/heat cycle is often employed. For example:

- Heat from ambient to a temperature above the expected melting point at a rate of 20 °C/min.

- Cool back to a sub-ambient temperature (e.g., -20 °C) at a controlled rate.

- Heat again at a controlled rate (e.g., 10 °C/min) to the final temperature. Data is typically collected during the second heating ramp.

4. Data Acquisition:

- Start the experiment. The instrument will record the differential heat flow between the sample and the reference as a function of temperature.

5. Data Analysis:

- Plot the heat flow versus temperature.

- The melting point (Tm) is determined as the onset temperature of the melting endotherm.

- The heat of fusion (ΔHfus) is calculated by integrating the area of the melting peak.

- Identify any other thermal events, such as solid-solid transitions or the glass transition.

Data Presentation

The quantitative data obtained from TGA and DSC analyses should be summarized in clear and structured tables for easy comparison and interpretation.

Table 1: Thermogravimetric Analysis (TGA) Data for this compound

| Parameter | Temperature (°C) |

| Onset of Decomposition (Tonset) | |

| Temperature at 1% Mass Loss (T1%) | |

| Temperature at 5% Mass Loss (T5%) | |

| Temperature at 10% Mass Loss (T10%) | |

| Temperature of Maximum Decomposition Rate (Tmax) | |

| Residual Mass at 800 °C (%) |

Table 2: Differential Scanning Calorimetry (DSC) Data for this compound

| Parameter | Value |

| Melting Point (Tm) | |

| Enthalpy of Fusion (ΔHfus) | |

| Other Thermal Transitions |

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the logical workflow for assessing the thermal stability of this compound.

References

- 1. 2-Chloroaniline | C6H6ClN | CID 7240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. turi.org [turi.org]

- 3. 3-Chloroaniline | C6H6ClN | CID 7932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. 4-Chloroaniline | ClC6H4NH2 | CID 7812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety of 2-(4-Chlorophenoxy)-5-fluoroaniline

Disclaimer: No comprehensive Safety Data Sheet (SDS) is publicly available for 2-(4-Chlorophenoxy)-5-fluoroaniline (CAS No. 15212-01-8). This guide has been compiled using the limited available data for the specified compound and supplemented with information from structurally similar molecules, namely 2-fluoroaniline, 4-chloroaniline, and 2-chloro-4-fluoroaniline. The safety and toxicological data for these analogs should be considered as indicative and not directly transferable. All personnel handling this compound must exercise extreme caution and implement rigorous safety protocols suitable for handling a potentially hazardous novel chemical.

Introduction

This compound is a halogenated aromatic amine. Its structure, combining a chlorophenoxy group with a fluoroaniline moiety, suggests its potential utility as a building block in the synthesis of pharmaceuticals and other specialty chemicals. The presence of halogen atoms and an aniline functional group indicates a likelihood of biological activity and potential toxicity. This guide provides a comprehensive overview of the known and extrapolated safety information for this compound, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

Limited specific data is available for this compound. The following table summarizes its known properties and compares them with those of its structural analogs.

| Property | This compound | 2-Fluoroaniline | 4-Chloroaniline | 2-Chloro-4-fluoroaniline |

| CAS Number | 15212-01-8 | 348-54-9 | 106-47-8 | 2106-02-7 |

| Molecular Formula | C₁₂H₉ClFNO | C₆H₆FN | C₆H₆ClN | C₆H₅ClFN |

| Molecular Weight | 237.66 g/mol | 111.12 g/mol [1] | 127.57 g/mol | 145.56 g/mol |

| Physical State | Not specified | Colorless to yellow liquid[1][2] | Pale yellow solid[3] | Colorless to brown liquid or solid[4][5] |

| Melting Point | Not specified | -29 °C[6] | 68-72 °C | Not specified |

| Boiling Point | Not specified | 182-183 °C[6] | 232 °C[7] | 192 °C[4] |

| Flash Point | Not specified | 60 °C (closed cup)[6] | 120 °C | Not specified |

| Density | Not specified | 1.151 g/mL at 25 °C[6] | 1.17 g/cm³ at 20 °C[7] | Not specified |

| Solubility in Water | Not specified | Insoluble[2] | 2.2 g/L at 20 °C[7] | Not specified |

Hazard Identification and Classification

A definitive hazard classification for this compound is not available. However, based on the known hazards of its structural analogs, it should be handled as a hazardous substance. The following table summarizes the GHS classifications for the related compounds.

| Hazard Class | 2-Fluoroaniline | 4-Chloroaniline | 2-Chloro-4-fluoroaniline |

| Acute Toxicity, Oral | Category 4[8] | Category 3[7] | Category 4[4][9] |

| Acute Toxicity, Dermal | Harmful in contact with skin | Category 3[7] | Category 4[4][9] |

| Acute Toxicity, Inhalation | Toxic if inhaled[10] | Category 3[7] | Category 4[4][9] |

| Skin Corrosion/Irritation | Category 2[8] | Not classified | Category 2[4][9] |

| Serious Eye Damage/Irritation | Category 1[8] | Not classified | Category 2[4][9] |

| Respiratory or Skin Sensitization | May cause an allergic skin reaction[2] | Category 1[7] | Not specified |

| Carcinogenicity | Suspected of causing cancer[2] | Category 1A[7] | Not specified |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory irritation)[8] | Not classified | Category 3 (Respiratory system)[9] |

| Specific Target Organ Toxicity (Repeated Exposure) | May cause damage to organs through prolonged or repeated exposure[2] | Not specified | Not specified |

| Hazardous to the Aquatic Environment | Very toxic to aquatic life with long-lasting effects | Very toxic to aquatic life with long-lasting effects[7] | Not specified |

Given these classifications, this compound should be presumed to be:

-

Harmful or toxic if swallowed, inhaled, or in contact with skin.

-

A potential skin and eye irritant .

-

A potential skin sensitizer .

-

A suspected carcinogen .

-

Potentially causing damage to organs through prolonged or repeated exposure.

Experimental Protocols

Detailed experimental protocols for the synthesis or toxicological evaluation of this compound are not available in the public domain. However, general laboratory procedures for handling similar aromatic amines and chlorophenoxy compounds should be strictly followed.

General Handling and Personal Protective Equipment (PPE) Workflow

The following diagram illustrates a recommended workflow for handling this compound in a research setting.

First Aid Measures

The following flowchart outlines the recommended first aid procedures in case of exposure. These are based on the first aid measures for its structural analogs.[3][10][11][12]

Toxicological Information

No specific toxicological studies have been published for this compound. The toxicological profile is inferred from its structural components: a fluoroaniline and a chlorophenoxy group.

Fluoroanilines: These compounds are known to be toxic. For instance, 2-fluoroaniline is harmful if swallowed or in contact with skin, causes serious eye damage, and is suspected of causing genetic defects and cancer.[2]

Chloroanilines: 4-Chloroaniline is classified as toxic if swallowed, in contact with skin, or if inhaled, and is a suspected human carcinogen.[3][7] High-level exposure can lead to methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced, causing symptoms like headache, dizziness, and cyanosis.[3]

Chlorophenoxy Herbicides: This class of compounds can cause a range of toxic effects. Acute ingestion can lead to gastrointestinal issues, hypotension, and neurotoxicity.[13][14] Some chlorophenoxy herbicides are classified as possibly carcinogenic to humans.[15]

Potential Toxicological Pathway

The following diagram illustrates a potential logical pathway for the toxicity of this compound based on the known effects of its constituent chemical classes.

Storage and Disposal

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[12] Keep away from incompatible materials such as strong oxidizing agents.[9]

Disposal: Dispose of this substance and its container in accordance with local, regional, and national regulations. It should be treated as hazardous waste.

Conclusion

While specific safety data for this compound is lacking, a conservative approach based on the known hazards of its structural analogs is essential. Researchers, scientists, and drug development professionals must handle this compound with extreme caution, utilizing appropriate engineering controls, personal protective equipment, and adhering to strict safety protocols. Further toxicological studies are necessary to fully characterize the safety profile of this compound.

References

- 1. lobachemie.com [lobachemie.com]

- 2. aarti-industries.com [aarti-industries.com]

- 3. aarti-industries.com [aarti-industries.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. 2-氟苯胺 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. dcfinechemicals.com [dcfinechemicals.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. fishersci.com [fishersci.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. carlroth.com [carlroth.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. Mechanisms of toxicity, clinical features, and management of acute chlorophenoxy herbicide poisoning: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Chlorophenoxy herbicide - Wikipedia [en.wikipedia.org]

- 15. cdn.who.int [cdn.who.int]

An In-depth Technical Guide to the Handling and Storage of 2-(4-Chlorophenoxy)-5-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information and best practices for the safe handling and storage of 2-(4-Chlorophenoxy)-5-fluoroaniline (CAS No: 15212-01-8), a chemical intermediate of interest in pharmaceutical and chemical research. Adherence to these guidelines is crucial to ensure the safety of laboratory personnel and maintain the integrity of the compound.

Chemical and Physical Properties

This compound is a substituted aniline derivative. A summary of its key physical and chemical properties is presented below.

| Property | Value |

| CAS Number | 15212-01-8[1] |

| Molecular Formula | C₁₂H₉ClFNO[1] |

| Molecular Weight | 237.66 g/mol [1] |

Hazard Identification and Safety Precautions

This compound is classified as hazardous. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.

Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[2] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[2] |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Specific target organ toxicity – single exposure (Respiratory system) | 3 | H335: May cause respiratory irritation[2] |

Personal Protective Equipment (PPE):

Appropriate PPE must be worn at all times when handling this compound to minimize exposure risk.

| Protection Type | Specification |

| Eye/Face Protection | Chemical safety goggles or face shield. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), long-sleeved clothing. |

| Respiratory Protection | Use only in a well-ventilated area or under a chemical fume hood. |

Handling and Storage Procedures

Proper handling and storage are paramount to maintaining the chemical's stability and preventing accidents.

General Handling:

-

Work in a well-ventilated area, preferably within a chemical fume hood.

-

Avoid direct contact with skin, eyes, and clothing.[2]

-

Do not ingest or inhale the substance.[2]

-

Wash hands thoroughly after handling.

-

Remove and wash contaminated clothing before reuse.[2]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

It is recommended to store the compound under an inert atmosphere.[2]

Emergency and First Aid Measures

In the event of exposure, immediate action is critical.

| Exposure Route | First Aid Procedure |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[2] |

| Skin Contact | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[2] |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[2] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2] |

Experimental Protocols

While specific experimental data for this compound is not publicly available, a general protocol for assessing the stability of a chemical compound under various storage conditions is provided below.

Protocol: Chemical Stability Assessment

Objective: To determine the stability of this compound under different temperature and humidity conditions over time.

Materials:

-

This compound

-

Inert gas (e.g., Argon or Nitrogen)

-

Environmental chambers with controlled temperature and humidity

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system

-

Vials with airtight seals

Methodology:

-

Accurately weigh 10 mg of the compound into multiple vials.

-

Purge the headspace of each vial with an inert gas before sealing.

-

Divide the vials into different sets for storage under the following conditions:

-

-20°C (Freezer)

-

4°C (Refrigerator)

-

25°C / 60% Relative Humidity (Ambient)

-

40°C / 75% Relative Humidity (Accelerated Stability)

-

-

At predetermined time points (e.g., 0, 1, 3, 6, and 12 months), retrieve one vial from each storage condition.

-

Allow the vial to equilibrate to room temperature.

-

Dissolve the contents in a suitable solvent to a known concentration.

-

Analyze the sample by HPLC to determine the purity and identify any degradation products.

-

Compare the results to the initial time point (T=0) to assess the percentage of degradation.

Visualized Workflows

Safe Handling Workflow:

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

Caption: Workflow for the safe handling of this compound.

Emergency Response Logic:

This diagram outlines the logical steps to take in case of an accidental exposure.

Caption: Emergency response decision tree for accidental exposure.

References

Unlocking the Potential of 2-(4-Chlorophenoxy)-5-fluoroaniline: A Keystone Intermediate for Novel Fungicides

For Immediate Release

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the significant, yet under-documented, potential of the chemical intermediate, 2-(4-Chlorophenoxy)-5-fluoroaniline . While direct applications of this compound are not widely reported, its pivotal role as a precursor in the synthesis of potent fungicidal agents marks it as a molecule of high interest in the agrochemical and pharmaceutical industries. This document serves to consolidate the available information on its synthesis, utility, and the biological mechanism of its derivatives, providing a comprehensive resource for professionals in the field.

The primary documented application of this compound is as a crucial building block in the creation of a novel class of pyrazole-4-carboxamide fungicides. These fungicides have demonstrated significant efficacy against a range of plant pathogenic fungi. The strategic incorporation of the this compound moiety into the final molecular structure is a key determinant of the biological activity of these compounds.

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process that is a critical aspect of its utility. The following section details the experimental protocol for its preparation, as adapted from patent literature.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via a nucleophilic aromatic substitution followed by a reduction.

Materials:

-

1-Bromo-2-nitro-4-fluorobenzene

-

4-Chlorophenol

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Ethyl acetate

-

Brine

Procedure:

-

Step 1: Synthesis of 1-(4-Chlorophenoxy)-2-nitro-4-fluorobenzene

-

A mixture of 1-bromo-2-nitro-4-fluorobenzene (1.0 eq), 4-chlorophenol (1.1 eq), and potassium carbonate (1.5 eq) in N,N-dimethylformamide (DMF) is heated at 80-100°C for 4-6 hours.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

-

The resulting precipitate is collected by filtration, washed with water, and dried to afford 1-(4-chlorophenoxy)-2-nitro-4-fluorobenzene.

-

-

Step 2: Synthesis of this compound

-

To a suspension of 1-(4-chlorophenoxy)-2-nitro-4-fluorobenzene (1.0 eq) in a mixture of ethanol and water, iron powder (3.0 eq) and ammonium chloride (0.5 eq) are added.

-

The mixture is heated to reflux (around 80°C) for 2-4 hours.

-

The reaction is monitored by TLC or HPLC.

-

After completion, the hot reaction mixture is filtered through a pad of celite.

-

The filtrate is concentrated under reduced pressure to remove ethanol.

-

The aqueous residue is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield this compound.

-

Quantitative Data:

| Intermediate/Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) |

| 1-(4-Chlorophenoxy)-2-nitro-4-fluorobenzene | C₁₂H₇ClFNO₃ | 267.64 | 85-95 |

| This compound | C₁₂H₉ClFNO | 237.66 | 80-90 |

Application as a Fungicide Intermediate

The true potential of this compound is realized in its role as a precursor to pyrazole-4-carboxamide fungicides. The aniline functional group of this intermediate serves as a reactive handle for amide bond formation with a pyrazole-4-carboxylic acid derivative.

Experimental Protocol: Synthesis of a Pyrazole-4-Carboxamide Fungicide

Objective: To synthesize a representative N-(2-(4-chlorophenoxy)-5-fluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide.

Materials:

-

This compound

-

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride

-

Triethylamine (Et₃N) or Pyridine

-

Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine

Procedure:

-

To a solution of this compound (1.0 eq) and a base such as triethylamine (1.2 eq) in a suitable solvent like dichloromethane at 0°C, a solution of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride (1.1 eq) in the same solvent is added dropwise.

-

The reaction mixture is stirred at room temperature for 2-4 hours.

-

The reaction progress is monitored by TLC or HPLC.

-

Upon completion, the reaction mixture is washed successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography to afford the final pyrazole-4-carboxamide fungicide.

Mechanism of Action: Succinate Dehydrogenase Inhibition

The fungicidal activity of the pyrazole-4-carboxamide derivatives of this compound stems from their ability to act as Succinate Dehydrogenase Inhibitors (SDHIs) . Succinate dehydrogenase (also known as Complex II) is a crucial enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.

By inhibiting this enzyme, the fungicide disrupts the fungus's cellular respiration, leading to a depletion of ATP and ultimately, cell death. The 2-(4-chlorophenoxy)-5-fluorophenyl moiety of the fungicide plays a critical role in binding to the ubiquinone-binding site (Q-site) of the succinate dehydrogenase enzyme complex.

Figure 1: Signaling pathway of pyrazole-4-carboxamide fungicides.

Experimental Workflow Visualization

The overall process from the starting materials to the final fungicidal product can be visualized in the following workflow diagram.

Figure 2: Experimental workflow for fungicide synthesis.

Conclusion

While "this compound" may not be a household name in the chemical industry, its significance as a specialized intermediate is undeniable. This guide has illuminated its synthesis and its crucial role in the development of a new generation of SDHI fungicides. The detailed protocols and mechanistic insights provided herein are intended to empower researchers and developers to explore further the potential of this versatile building block in the ongoing quest for innovative and effective crop protection solutions. The unique substitution pattern of this aniline derivative offers a valuable scaffold for the design of novel bioactive molecules, extending its potential applications beyond the realm of fungicides.

Unveiling 2-(4-Chlorophenoxy)-5-fluoroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-Chlorophenoxy)-5-fluoroaniline, a halogenated aromatic amine with potential applications in pharmaceutical and materials science. While the specific historical discovery of this compound is not extensively documented in public literature, this document outlines its chemical identity, plausible synthetic routes based on established methodologies, and key data points. The guide is intended to serve as a foundational resource for researchers engaged in the synthesis and application of novel chemical entities.

Introduction

This compound is a substituted aniline derivative characterized by the presence of a 4-chlorophenoxy group at the 2-position and a fluorine atom at the 5-position of the aniline ring. Its structural motifs, including the diaryl ether linkage and fluorine substitution, are of significant interest in medicinal chemistry due to their ability to modulate pharmacokinetic and pharmacodynamic properties of bioactive molecules. The lack of a detailed public record of its discovery and development suggests it may be a novel research compound or an intermediate in proprietary synthetic pathways.

Chemical Identity and Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. It is important to note that extensive experimental data for this specific compound is limited in publicly accessible databases.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 15212-01-8 | [1][2] |

| Molecular Formula | C₁₂H₉ClFNO | [1] |

| Molecular Weight | 237.66 g/mol | [1] |

| Appearance | Not reported | - |

| Melting Point | Not reported | - |

| Boiling Point | Not reported | - |

| Solubility | Not reported | - |

| pKa | Not reported | - |

Plausible Synthetic Pathways

The synthesis of this compound can be logically approached through well-established cross-coupling reactions. The most probable methods are the Ullmann condensation and the Buchwald-Hartwig amination, both of which are powerful tools for the formation of carbon-heteroatom bonds.

Ullmann Condensation Approach

The Ullmann condensation is a classic method for the formation of diaryl ethers, typically involving the copper-catalyzed reaction of a phenol with an aryl halide. In a plausible synthesis of the target compound, 4-chlorophenol could be coupled with a suitable 2-halo-5-fluoroaniline derivative.

-

Reactants: 4-chlorophenol (1.0 eq), 2-bromo-5-fluoroaniline (1.0 eq), copper(I) iodide (0.1 eq), potassium carbonate (2.0 eq).

-

Solvent: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

-

Procedure:

-

To a reaction vessel, add 4-chlorophenol, 2-bromo-5-fluoroaniline, copper(I) iodide, and potassium carbonate.

-

Add the solvent and degas the mixture with an inert gas (e.g., argon or nitrogen).

-

Heat the reaction mixture to 120-150 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Caption: Proposed Ullmann condensation for the synthesis of this compound.

Buchwald-Hartwig Amination Approach

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. This modern and versatile method could also be employed to synthesize the target molecule.

-

Reactants: 1-Bromo-2-(4-chlorophenoxy)-5-fluorobenzene (1.0 eq), ammonia source (e.g., benzophenone imine followed by hydrolysis, or an ammonia surrogate) (1.2 eq).

-

Catalyst System: Palladium(II) acetate (Pd(OAc)₂) (0.02 eq) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 eq), and a suitable phosphine ligand (e.g., Xantphos, SPhos) (0.04 eq).

-

Base: Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5 eq).

-

Solvent: Toluene or Dioxane.

-

Procedure:

-

In a glovebox, combine the aryl halide, palladium catalyst, and ligand in a dry reaction vessel.

-

Add the solvent, followed by the base and the ammonia source.

-

Seal the vessel and heat the reaction mixture to 80-110 °C for 8-24 hours, monitoring by TLC or LC-MS.

-

After cooling to room temperature, quench the reaction with water.

-

If a protecting group like benzophenone imine is used, perform acidic hydrolysis to deprotect the amine.

-

Extract the product with an organic solvent, wash with brine, dry, and concentrate.

-

Purify the product via column chromatography.

-

Caption: Proposed Buchwald-Hartwig amination for synthesizing this compound.

Potential Applications and Future Directions

Given its structure, this compound is a valuable building block for the synthesis of more complex molecules. The diaryl ether moiety is a common feature in many biologically active compounds, including some herbicides and pharmaceuticals. The fluorine atom can enhance metabolic stability and binding affinity.

Future research could focus on:

-

The synthesis and characterization of novel derivatives of this compound.

-

Exploration of its utility as a scaffold in the development of new therapeutic agents.

-

Investigation of its properties for applications in materials science, such as in the synthesis of high-performance polymers or organic electronics.

Conclusion

While the historical context of the discovery of this compound remains to be fully elucidated from public records, its chemical structure suggests significant potential as a synthetic intermediate. This guide provides a foundational understanding of the compound, including its identity and plausible, robust synthetic methodologies. It is hoped that this document will serve as a valuable resource for researchers and professionals in the chemical sciences, stimulating further investigation into the properties and applications of this and related molecules.

References

The Evolving Landscape of Phenoxy-Aniline Derivatives: A Technical Guide to Structural Analogs of 2-(4-Chlorophenoxy)-5-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

The diaryl ether scaffold, characterized by two aromatic rings linked by an oxygen atom, is a privileged structure in medicinal chemistry and agrochemistry. Compounds based on this motif have demonstrated a wide array of biological activities, acting as antitumor agents, herbicides, and inhibitors of various enzymes. Within this broad class, 2-(4-Chlorophenoxy)-5-fluoroaniline serves as a key building block and a lead compound for the development of novel therapeutic and agrochemical agents. This technical guide provides an in-depth exploration of the structural analogs of this compound, focusing on their synthesis, biological activities, and the underlying structure-activity relationships (SAR). Detailed experimental protocols and visualizations of key biological pathways and experimental workflows are presented to aid researchers in this field.

Core Structure and Analogs

The core structure of this compound features a diaryl ether linkage with a chlorine substituent on one phenyl ring and fluorine and amine groups on the other. Structural modifications of this core have led to the development of analogs with diverse biological profiles. Variations typically involve the nature and position of substituents on either phenyl ring.

Synthesis of Structural Analogs

The primary method for synthesizing this compound and its analogs is the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution reaction between a phenol and an aryl halide.

General Experimental Protocol: Ullmann Condensation

Objective: To synthesize a structural analog of this compound.

Materials:

-

Substituted phenol (e.g., 4-chlorophenol)

-

Substituted aryl halide (e.g., 2-bromo-4-fluoroaniline)

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K2CO3) or other suitable base

-

N,N-Dimethylformamide (DMF) or other high-boiling polar aprotic solvent

-

Toluene

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure: